![molecular formula C5H7BrN2 B1374183 4-(bromomethyl)-3-methyl-1H-pyrazole CAS No. 2092310-18-2](/img/structure/B1374183.png)
4-(bromomethyl)-3-methyl-1H-pyrazole
Overview
Description
Bromomethyl compounds are often used as intermediates in organic synthesis . They can react with a variety of nucleophiles, enabling the introduction of various functional groups.
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the reaction of a precursor molecule with a brominating agent . The specific conditions and reagents used can vary depending on the structure of the precursor molecule and the desired product .Molecular Structure Analysis
The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Bromomethyl compounds can undergo a variety of chemical reactions, including nucleophilic substitution reactions . The specific reactions that a bromomethyl compound can undergo depend on its structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds can vary widely depending on their structure. These properties can include molecular weight, solubility, melting point, boiling point, and reactivity .Scientific Research Applications
I’ve conducted a search for the specific compound “4-(bromomethyl)-3-methyl-1H-pyrazole” also known as “4-(bromomethyl)-5-methyl-1H-pyrazole”, but it appears that there is limited information available on this exact compound. The search results provided information on similar compounds, such as “4-(Bromomethyl)benzoic acid” and “4-(Bromomethyl)benzonitrile”, which are used in various syntheses and as intermediates in pharmaceuticals .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(bromomethyl)-5-methyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-5(2-6)3-7-8-4/h3H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIGSCMJCSMDAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-3-methyl-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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